molecular formula C6H12ClF2NS B6214379 3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride CAS No. 2731007-50-2

3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride

Cat. No.: B6214379
CAS No.: 2731007-50-2
M. Wt: 203.7
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Description

3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a cyclobutane ring substituted with difluoro and methylsulfanyl groups, and an amine hydrochloride moiety. This compound is of interest due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable precursor to form the cyclobutane ring, followed by the introduction of the difluoro and methylsulfanyl groups. The final step involves the conversion of the amine to its hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The difluoro groups can be reduced under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Partially or fully reduced fluorinated compounds.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoro and methylsulfanyl groups can interact with enzymes or receptors, potentially modulating their activity. The amine hydrochloride moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine
  • 3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine sulfate
  • 3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine nitrate

Uniqueness

3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoro and methylsulfanyl groups on the cyclobutane ring, along with the amine hydrochloride moiety, makes it a versatile compound for various applications.

Properties

CAS No.

2731007-50-2

Molecular Formula

C6H12ClF2NS

Molecular Weight

203.7

Purity

95

Origin of Product

United States

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